Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, commonly known as Bay K 8644, is a synthetic 1,4-dihydropyridine (DHP) derivative. This compound plays a crucial role in scientific research as a pharmacological tool for investigating the structure and function of L-type calcium channels (LTCCs). [ [], [] ]
Bay K 8644 was first synthesized by Bayer AG, hence the name "Bay." Its chemical classification falls under the category of dihydropyridine derivatives, which are known for their ability to modulate calcium channel activity. The compound's chemical structure is characterized by a dihydropyridine ring that is essential for its biological activity.
The synthesis of Bay K 8644 involves several key steps, typically starting from simpler organic compounds. The general synthetic route includes:
Technical parameters such as temperature, reaction time, and pH are critical during synthesis to optimize yield and purity.
Bay K 8644 has the following molecular formula: CHNO. Its structure can be described as follows:
The three-dimensional conformation of Bay K 8644 is essential for its binding affinity to L-type calcium channels, allowing it to stabilize the open state of these channels.
Bay K 8644 primarily participates in reactions that modulate calcium channel activity. Key reactions include:
These interactions are critical in understanding the compound's effects on cardiovascular and neurological functions.
The mechanism of action of Bay K 8644 involves:
Studies have shown that the effects of Bay K 8644 can be observed through changes in intracellular calcium levels measured using fluorescent indicators.
Bay K 8644 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory studies and pharmaceutical formulations.
Bay K 8644 has a wide range of scientific applications:
Due to its potent effects on calcium channels, Bay K 8644 serves as an important tool for both basic research and potential therapeutic development in cardiovascular and neurological disorders.
Bay K 8644 (methyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-pyridine-5-carboxylate) is a prototypical dihydropyridine (DHP) calcium channel modulator that targets L-type voltage-gated calcium channels (Cav1.x). Its primary mechanism involves direct interaction with the α1-subunit, inducing conformational changes that enhance calcium influx during membrane depolarization [1] [6].
Bay K 8644 shifts the voltage dependence of Cav1.x activation toward more physiological potentials. In guinea pig ventricular myocytes, it hyperpolarizes the activation threshold by –23 mV, facilitating channel opening at weaker depolarizations [4]. This voltage-sensitizing effect arises from altered transition kinetics between closed and open states:
Table 1: Voltage-Dependent Effects of Bay K 8644 on Cav1.x Kinetics
Parameter | Control | +Bay K 8644 (100 nM) | Change |
---|---|---|---|
Activation threshold | –15 mV | –38 mV | –23 mV shift |
τact at –30 mV | 2.8 ms | 1.1 ms | ↓ 61% |
Deactivation τ | 0.9 ms | 3.2 ms | ↑ 256% |
Peak ICa at 0.5 Hz | 100% (baseline) | 295% ± 50% | ↑ 195% |
Stem cell-derived cardiomyocytes show anomalous responses: Only 6.4% ± 5.7% current increase at –40 mV with Ca2+ as charge carrier. Normalization requires hyperpolarized holding potentials (–60 mV) and Ba2+ substitution, indicating immature channel regulation [2].
Bay K 8644 binds competitively to the DHP receptor site on Cav1.x, which overlaps with antagonist-binding domains. Key allosteric interactions include:
The binding kinetics reveal:
Bay K 8644 prolongs Cav1.x open duration without altering unitary conductance:
Table 2: Concentration-Response Relationship of Bay K 8644
Concentration | Peak ICa Increase | Mean Open Time | Inactivation τ |
---|---|---|---|
10 nM | 70% ± 12% | +65% | Unchanged |
100 nM | 295% ± 50% | +130% | ↓ 25% (acceleration) |
1 μM | 320% ± 45% | +210% | ↓ 40% (acceleration) |
Bay K 8644 is a racemic compound whose effects reside predominantly in the S(-) enantiomer:
The enantiomers exhibit eudismic ratios >50 for vascular contraction, confirming stereoselective receptor engagement. The R**(+) form retains TMEM176B inhibitory activity (unrelated to Cav1.x), demonstrating off-target effects [9].
Table 3: Enantiomer-Specific Pharmacology of Bay K 8644
Parameter | S(-)-Bay K 8644 | R(+)-Bay K 8644 |
---|---|---|
L-type current | ↑ 295% (100 nM) | ↓ 60% (1 μM) |
EC50/IC50 | 17.3–33 nM (activation) | 1–5 μM (block) |
Inotropic effect | Strong positive (90% increase) | Negative (35% decrease) |
TMEM176B inhibition | Inactive | IC50 = 1.2 μM |
Bay K 8644’s interactions with antagonists depend on chemical class and binding topology:
Competitive Interactions (Dihydropyridines)
Noncompetitive Interactions (Non-DHPs)
Table 4: Bay K 8644 Interactions with Calcium Channel Antagonists
Antagonist | Class | Interaction Type | Allosteric Factor (ν) | KB Shift |
---|---|---|---|---|
Felodipine | Dihydropyridine | Competitive | Not applicable | 11 nM → 165 nM |
Verapamil | Phenylalkylamine | Noncompetitive | –0.60 | 246 nM → 737 nM |
Diltiazem | Benzothiazepine | Noncompetitive | +0.24 | 512 nM → 310 nM |
The competitive dynamics confirm that DHPs share an overlapping receptor niche on Cav1.x, while non-DHPs bind distinct but coupled sites. Voltage dependence further modulates these interactions: Strong depolarization enhances DHP antagonist binding but reduces Bay K 8644 efficacy [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7